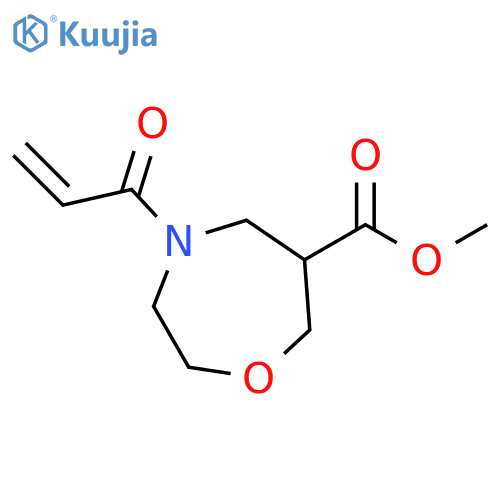

Cas no 2361645-97-6 (methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate)

2361645-97-6 structure

商品名:methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate

methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl hexahydro-4-(1-oxo-2-propen-1-yl)-1,4-oxazepine-6-carboxylate

- methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate

-

- インチ: 1S/C10H15NO4/c1-3-9(12)11-4-5-15-7-8(6-11)10(13)14-2/h3,8H,1,4-7H2,2H3

- InChIKey: IPTYMYARRBAKFF-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(OC)=O)CN(C(=O)C=C)CC1

じっけんとくせい

- 密度みつど: 1.141±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 361.1±42.0 °C(Predicted)

- 酸性度係数(pKa): -2.02±0.40(Predicted)

methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26575710-0.05g |

methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate |

2361645-97-6 | 90% | 0.05g |

$246.0 | 2023-09-14 |

methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

2361645-97-6 (methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate) 関連製品

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量